molecular formula C9H11NOS B13271622 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13271622
M. Wt: 181.26 g/mol
InChI Key: BRMLYOGLLZBQIR-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is a heterocyclic aldehyde featuring a cyclobutane core substituted with a carbaldehyde group and a 1,3-thiazole moiety linked via a methyl group. The aldehyde group provides reactivity for further chemical modifications, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H11NOS/c11-6-9(2-1-3-9)4-8-5-10-7-12-8/h5-7H,1-4H2

InChI Key

BRMLYOGLLZBQIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CN=CS2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of thiazole derivatives with cyclobutane carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : The target compound and its analogs are synthesized via condensation reactions (e.g., thiosemicarbazide with benzodioxine in ), though yields vary with heterocycle stability .
  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving cyclobutane-thiazole conformations, aiding in structure-activity relationship studies .

Biological Activity

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is a compound of interest due to its potential biological activities. Thiazole derivatives, in general, have been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article compiles findings from various studies focusing on the biological activity of this specific compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde can be represented as follows:

C8H9N1S1\text{C}_8\text{H}_9\text{N}_1\text{S}_1

This compound consists of a cyclobutane ring attached to a thiazole moiety, which is known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde have been tested against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehydeStaphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of thiazole derivatives has also been explored. Research indicates that 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde may induce apoptosis in cancer cells through various pathways. For example, in vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7.

Case Study:
In a study conducted by Zhang et al. (2020), the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 12 µM, indicating a potent anticancer effect. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

Thiazole compounds are also noted for their anti-inflammatory properties. The evaluation of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:
A recent study reported that treatment with the compound decreased the expression levels of these cytokines by approximately 40% compared to untreated controls. This suggests that the compound may be useful in managing inflammatory conditions.

The biological activity of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is attributed to its ability to interact with various molecular targets:

Antimicrobial Mechanism:
The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

Anticancer Mechanism:
It induces oxidative stress within cancer cells leading to apoptosis. The activation of caspases and the modulation of Bcl-2 family proteins play crucial roles in this process.

Anti-inflammatory Mechanism:
The compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

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